molecular formula C15H22O2 B14663545 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one CAS No. 51498-63-6

5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one

Cat. No.: B14663545
CAS No.: 51498-63-6
M. Wt: 234.33 g/mol
InChI Key: GQIGBDIITXUZAS-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one typically involves the condensation of 2-hydroxyacetophenone with a suitable heptanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Thionyl chloride in dichloromethane at reflux temperature.

Major Products Formed

    Oxidation: 5-(2-Ketophenyl)-2,6-dimethylheptan-3-one.

    Reduction: 5-(2-Hydroxyphenyl)-2,6-dimethylheptanol.

    Substitution: 5-(2-Chlorophenyl)-2,6-dimethylheptan-3-one.

Scientific Research Applications

5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group can undergo nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and heptanone moieties allows for versatile applications across various scientific disciplines.

Properties

CAS No.

51498-63-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-2,6-dimethylheptan-3-one

InChI

InChI=1S/C15H22O2/c1-10(2)13(9-15(17)11(3)4)12-7-5-6-8-14(12)16/h5-8,10-11,13,16H,9H2,1-4H3

InChI Key

GQIGBDIITXUZAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1O

Origin of Product

United States

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